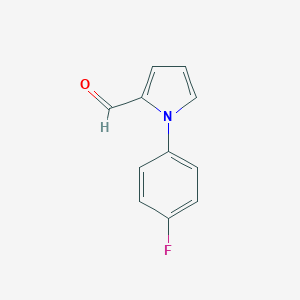
cis-beta-Formylacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-beta-Formylacrylic acid: is an organic compound characterized by the presence of a formyl group and a carboxylic acid group on an acrylic backbone. This compound exists in a cis configuration, which means that the substituents are on the same side of the double bond. It is known for its role in various chemical reactions and its applications in scientific research.
Aplicaciones Científicas De Investigación
cis-beta-Formylacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Direcciones Futuras
The future directions in the study of cis-beta-Formylacrylic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the photocatalytic oxidation of furfural (FUR) to produce industrial feedstocks maleic anhydride (MAN) and 5-hydroxy-2(5H)-furanone (HFO) under simulated solar light (AM 1.5G) using molecular oxygen (O2) as a terminal oxidant and mesoporous graphitic carbon nitride (SGCN) as a photocatalyst has been reported . This indicates potential future directions in the sustainable production of industrial feedstocks using this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: cis-beta-Formylacrylic acid can be synthesized through the oxidation of furan compounds. One common method involves the use of aqueous hydrogen peroxide in the presence of compounds of vanadium, selenium, or chromium. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the formation of the desired cis isomer .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic oxidation of furan derivatives. This process involves the use of molecular oxygen or peroxides as oxidizing agents. The reaction is typically carried out in a vapor-phase reactor with catalysts such as vanadium(V) oxide .
Análisis De Reacciones Químicas
Types of Reactions: cis-beta-Formylacrylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form maleic acid or maleic anhydride.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed:
Oxidation: Maleic acid, maleic anhydride.
Reduction: cis-beta-Hydroxyacrylic acid.
Substitution: Various substituted acrylic acids depending on the reagent used.
Mecanismo De Acción
The mechanism of action of cis-beta-Formylacrylic acid involves its ability to participate in various chemical reactions due to the presence of both formyl and carboxylic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid, which can then participate in further reactions to form more complex molecules .
Comparación Con Compuestos Similares
trans-beta-Formylacrylic acid: The trans isomer of the compound, which has different physical and chemical properties.
Maleic acid: A dicarboxylic acid that is structurally similar but lacks the formyl group.
Fumaric acid: Another dicarboxylic acid with a similar structure but different configuration.
Uniqueness: cis-beta-Formylacrylic acid is unique due to its cis configuration and the presence of both formyl and carboxylic acid groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Propiedades
Número CAS |
1575-59-3 |
|---|---|
Fórmula molecular |
C4H4O3 |
Peso molecular |
100.07 g/mol |
Nombre IUPAC |
(E)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h1-3H,(H,6,7)/b2-1+ |
Clave InChI |
ZOIRMVZWDRLJPI-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/C(=O)O)\C=O |
SMILES |
C(=CC(=O)O)C=O |
SMILES canónico |
C(=CC(=O)O)C=O |
| 4437-06-3 1575-59-3 |
|
Sinónimos |
4-oxo-2-butenoic acid fumaraldehydic acid fumaraldehydic acid, (Z)-isomer malealdehydic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Methylbenzo[d]thiazol-7-ol](/img/structure/B71917.png)

![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazol-9-ol](/img/structure/B71919.png)


![cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B71925.png)




